molecular formula C9H16F2N4 B1491150 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine CAS No. 2097955-54-7

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Cat. No. B1491150
CAS RN: 2097955-54-7
M. Wt: 218.25 g/mol
InChI Key: IPBUMHKYTNMLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is a research chemical compound with the molecular formula C9H16F2N4 and a molecular weight of 218.25 g/mol . It is a useful building block in various chemical syntheses .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is 1-(2-azidoethyl)-3-(1,1-difluoroethyl)piperidine . The canonical SMILES representation is CC(C1CCCN(C1)CCN=[N+]=[N-])(F)F . The InChI string is InChI=1S/C9H16F2N4/c1-9(10,11)8-3-2-5-15(7-8)6-4-13-14-12/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 17.6Ų . It has a complexity of 251 and a rotatable bond count of 4 . The compound is canonicalized . It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 0 . The XLogP3 of the compound is 3 .

Scientific Research Applications

Synthesis and Antitumor Activity

Synthesis of Antitumor Compounds

One study detailed the synthesis of 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds demonstrated significant in vitro cytotoxicity toward various human tumor cell lines. The research highlighted the potential of these molecules as bases for new antitumor agents, emphasizing the importance of the 1,5-diaryl-3-oxo-1,4-pentadiene moiety in drug design for cancer therapy (Bykhovskaya et al., 2017).

Building Blocks for Drug Discovery

Advanced Building Blocks

Another research effort focused on designing and synthesizing isosteres based on the azetidine scaffold, which are considered "stretched" analogues of piperidine, piperazine, and morpholine. These molecules, including the ones related to azidoethyl and difluoroethyl groups, were shown to have increased size and conformational flexibility compared to their parent heterocycles, making them valuable building blocks for lead optimization in drug discovery (Feskov et al., 2019).

Novel Synthetic Pathways

Novel Synthesis of 1,2,3-Triazoles

Research demonstrated a novel one-pot three-component reaction to synthesize 1,4,5-trisubstituted 1,2,3-triazoles using azides and active methylene ketones. This method highlights the versatility of azides, including potentially 2-azidoethyl groups, in constructing complex heterocyclic structures with potential applications in various fields of chemistry and pharmacology (Zhang et al., 2013).

Stereoselective Synthesis

Stereoselective Rearrangements

The stereoselective synthesis of 3-substituted 2-(trifluoromethyl)piperidines via ring expansion of (trifluoromethyl)prolinols, which involved aziridinium intermediates, showcases the strategic use of azido and difluoroethyl groups in achieving high stereocontrol in synthesizing piperidine derivatives (Rioton et al., 2015).

properties

IUPAC Name

1-(2-azidoethyl)-3-(1,1-difluoroethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4/c1-9(10,11)8-3-2-5-15(7-8)6-4-13-14-12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBUMHKYTNMLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CCN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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